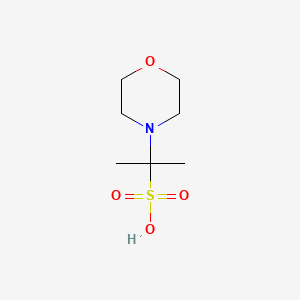
1-(4-methoxyphenyl)-2-phenyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-2-phenyl-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely recognized for their presence in many natural products and pharmaceuticals. This particular compound features a methoxy group attached to the phenyl ring, which can influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-2-phenyl-1H-indole typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For this compound, 4-methoxyphenylhydrazine and benzaldehyde can be used as starting materials. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate cyclization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methoxyphenyl)-2-phenyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 1-(4-hydroxyphenyl)-2-phenyl-1H-indole.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form 1-(4-methoxyphenyl)-2-phenyl-1H-indoline.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: 1-(4-Hydroxyphenyl)-2-phenyl-1H-indole.
Reduction: 1-(4-Methoxyphenyl)-2-phenyl-1H-indoline.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as a ligand for certain biological receptors, making it a candidate for drug development.
Medicine: Research has indicated that derivatives of this compound may possess anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It can be used in the development of dyes and pigments due to its aromatic structure and stability.
Wirkmechanismus
The mechanism of action of 1-(4-methoxyphenyl)-2-phenyl-1H-indole involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The methoxy group can enhance its binding affinity to these targets, leading to more potent biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxyphenyl)-1H-indole: Lacks the phenyl group at the 2-position.
1-(4-Hydroxyphenyl)-2-phenyl-1H-indole: Has a hydroxyl group instead of a methoxy group.
1-(4-Methoxyphenyl)-2-phenyl-1H-imidazole: Contains an imidazole ring instead of an indole ring.
Uniqueness: 1-(4-Methoxyphenyl)-2-phenyl-1H-indole is unique due to the presence of both a methoxy group and a phenyl group, which can significantly influence its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
52351-44-7 |
|---|---|
Molekularformel |
C21H17NO |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-2-phenylindole |
InChI |
InChI=1S/C21H17NO/c1-23-19-13-11-18(12-14-19)22-20-10-6-5-9-17(20)15-21(22)16-7-3-2-4-8-16/h2-15H,1H3 |
InChI-Schlüssel |
XSBFESFZMJIJHS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C3=CC=CC=C3C=C2C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14120069.png)


![2-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid](/img/structure/B14120097.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B14120104.png)
![[(Z)-(1-methylpyrrol-2-yl)methylideneamino]thiourea](/img/structure/B14120106.png)
![Fluorosulfuric acid, 2-[(E)-[[2-[(fluorosulfonyl)oxy]phenyl]imino]methyl]phenyl ester](/img/structure/B14120119.png)
![6-[[5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14120126.png)



